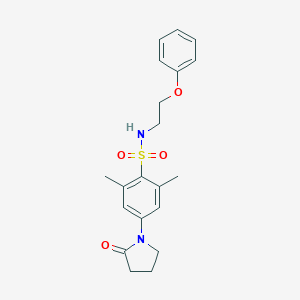
2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide, also known as CE-104, is a sulfonamide compound that has shown promising results in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes.
Mecanismo De Acción
2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide acts as a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This enzyme plays a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide disrupts these processes, leading to a decrease in intraocular pressure, anti-inflammatory effects, and anti-cancer effects.
Biochemical and Physiological Effects:
2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease intraocular pressure in animal models of glaucoma. 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in physiological processes. 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide has some limitations. It is a sulfonamide compound, which can be toxic in high doses. In addition, the effects of 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide on other enzymes and physiological processes are not well understood, which can make interpretation of results challenging.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide. One area of interest is the potential use of 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide. Finally, the effects of 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide on other physiological processes and enzymes should be further investigated to gain a better understanding of its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide involves the reaction of 2-chlorobenzenesulfonyl chloride with N-ethyl-5-(methylsulfonyl)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-convulsant properties. 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide has also been investigated for its use in the treatment of glaucoma, a condition that results in increased intraocular pressure. In addition, 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.
Propiedades
Fórmula molecular |
C9H12ClNO4S2 |
|---|---|
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
2-chloro-N-ethyl-5-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO4S2/c1-3-11-17(14,15)9-6-7(16(2,12)13)4-5-8(9)10/h4-6,11H,3H2,1-2H3 |
Clave InChI |
QRLZRDWATLCERM-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)C)Cl |
SMILES canónico |
CCNS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)

![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)

![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)
![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)
![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)

![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)
